(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Overview
Description
“(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is a chemical compound with the CAS Number: 1146629-77-7 . It has a molecular weight of 299.33 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19)
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 536.7±50.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 10.76±0.50 .Scientific Research Applications
Cytoprotective and Antiulcer Activity
Compounds including the pyrazol-pyrimidine structure have been evaluated for their cytoprotective antiulcer activities. Specifically, pyrazol-1-yl and imidazol-1-yl pyrimidines demonstrated notable inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, alongside low acute toxicity (Ikeda et al., 1996). Another derivative, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, showed a potent inhibitory effect on similar gastric lesions, mainly through the increase in bicarbonate secretion (Ikeda et al., 1997).
Anti-Inflammatory and Analgesic Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown marked anti-inflammatory and analgesic properties. These compounds exhibited potent activity in experimental inflammation models, with one of the compounds, FPP129, displaying significant anti-inflammatory effects without ulcerogenic activity, indicating potential for therapeutic use (Perretti et al., 1987).
Antidepressant-like Activity
Certain pyrazolo[3,4-d]pyrimidin derivatives have been evaluated for their antidepressant-like activity in mice, with some compounds showing significant reduction in immobility time without impairing general locomotor activity. This finding supports the potential antidepressant-like activity of nonpeptidic CRF1 receptor antagonists, offering a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen et al., 2004).
Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidin Derivatives
New derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and showed good anti-inflammatory activity, with certain compounds demonstrating activity comparable to indomethacin but with minimal ulcerogenic effects. This highlights their potential as anti-inflammatory drugs with reduced side effects (El-Tombary, 2013).
Safety and Hazards
Properties
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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